molecular formula C15H15NO3S B2904959 Furan-3-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone CAS No. 2034287-88-0

Furan-3-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone

Cat. No. B2904959
CAS RN: 2034287-88-0
M. Wt: 289.35
InChI Key: ZUUOSIQKEHBOCR-UHFFFAOYSA-N
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Description

“Furan-3-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone” is a chemical compound with the molecular formula C15H15NO3S and a molecular weight of 289.35. It contains a thiazolidine motif, which is a five-membered heterocyclic moiety present in diverse natural and bioactive compounds . The presence of sulfur in the thiazolidine motif enhances its pharmacological properties .


Synthesis Analysis

Thiazolidine motifs, such as the one in this compound, are intriguing due to their role as a bridge between organic synthesis and medicinal chemistry . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Chemical Reactions Analysis

While specific chemical reactions involving “Furan-3-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone” are not detailed in the literature, thiazolidine derivatives are known to be used in various chemical reactions due to their diverse biological properties .

Scientific Research Applications

Urease Inhibition

Urease inhibitors are crucial for managing diseases related to urea metabolism. Let’s explore the connection between furan derivatives and urease inhibition:

Cytotoxic Effects

Furan-based compounds also exhibit cytotoxic effects. Consider the following:

Future Directions

Thiazolidine derivatives, such as “Furan-3-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone”, compel researchers to explore new drug candidates . Future research could focus on developing multifunctional drugs and improving their activity . The novel synthesis of thiazolidine derivatives using various agents is also a promising area of study .

properties

IUPAC Name

furan-3-yl-[2-(3-methoxyphenyl)-1,3-thiazolidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c1-18-13-4-2-3-11(9-13)15-16(6-8-20-15)14(17)12-5-7-19-10-12/h2-5,7,9-10,15H,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUUOSIQKEHBOCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2N(CCS2)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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